Cas no 469-13-6 (2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one)
469-13-6 structure
Product Name:2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one
- (25R)-C-homo-12a-oxa-3β-hydroxy-5α-spirostan-12-one
- 2-hydroxy-4a,5',7a,8-tetramethylicosahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-pyran]-6(1H)-one
- AC1L7340
- NCI60_001613
- Spiro(9H-furo(2',3':4,5)cyclopenta(1,2-b)naphth(2,1-d)oxepin-9,2'-(2H)pyran)-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
- Spiro[9H-furo[2',3':4,5]cyclopenta[1,2-b]naphth[2,1-d]oxepin-9,2'-[2H]pyran]-6(1H)-one, eicosahydro-2-hydroxy-4a,5',7a,8-tetramethyl-
- CHEMBL1970232
- DTXSID90963690
- 2-Hydroxy-4a,5',7a,8-tetramethylhexadecahydrospiro[furo[2',3':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2'-oxan]-6(1H)-one
- hydroxy-5'-tetramethyl-spiro[[?]-2,2'-tetrahydropyran]one
- 469-13-6
- NSC192734
- NSC-192734
-
- Inchi: 1S/C27H42O5/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)32-26(21,24)4/h15-22,24,28H,5-14H2,1-4H3
- InChI Key: SIDPZFOCVWRMEX-UHFFFAOYSA-N
- SMILES: O1C2(CCC(C)CO2)C(C)C2C1CC1C3CCC4CC(CCC4(C)C3CC(=O)OC12C)O
Computed Properties
- Exact Mass: 446.30336
- Monoisotopic Mass: 446.303
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 0
- Complexity: 784
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 12
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 65Ų
Experimental Properties
- Density: 1.18
- Boiling Point: 586°C at 760 mmHg
- Flash Point: 191.5°C
- Refractive Index: 1.557
- PSA: 64.99
- LogP: 4.69930
2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
469-13-6 (2-hydroxy-4a,5'',7a,8-tetramethylicosahydrospiro[furo[2'',3'':4,5]cyclopenta[1,2-b]naphtho[2,1-d]oxepine-9,2''-pyran]-6(1H)-one) Related Products
- 1183-35-3(Dihydroouabain)
- 69222-61-3((3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopentabfuran-2-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent